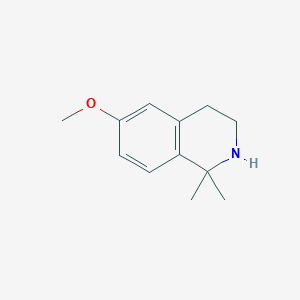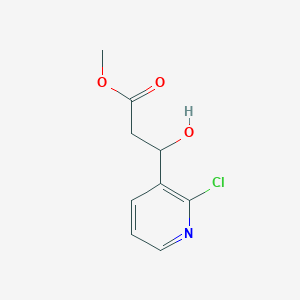
Methyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine ring attached to a hydroxypropanoate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate typically involves the reaction of 2-chloropyridine-3-carboxylic acid chloride with methyl acetoacetate. This reaction is carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran at low temperatures to avoid the formation of complex mixtures . The resulting product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems ensures consistent quality and yield of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions: Methyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Methyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate.
Reduction: this compound.
Substitution: Methyl 3-(2-aminopyridin-3-yl)-3-hydroxypropanoate.
科学的研究の応用
Methyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery for various therapeutic areas.
作用機序
The mechanism of action of Methyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The chloropyridine moiety can interact with enzymes and receptors, modulating their activity. The hydroxypropanoate group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
類似化合物との比較
Methyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate can be compared with other similar compounds to highlight its uniqueness:
Methyl 5-(2-chloropyridin-3-yl)pentanoate: This compound has a longer carbon chain, which can affect its reactivity and biological activity.
Methyl 3-(2-aminopyridin-3-yl)-3-hydroxypropanoate:
特性
分子式 |
C9H10ClNO3 |
|---|---|
分子量 |
215.63 g/mol |
IUPAC名 |
methyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C9H10ClNO3/c1-14-8(13)5-7(12)6-3-2-4-11-9(6)10/h2-4,7,12H,5H2,1H3 |
InChIキー |
IIWAPQHLZCPFFO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(C1=C(N=CC=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


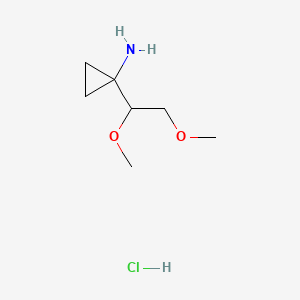
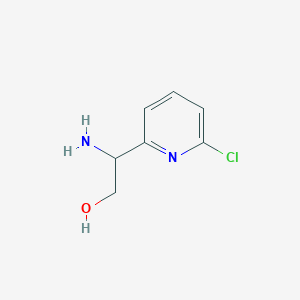


![Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13560240.png)


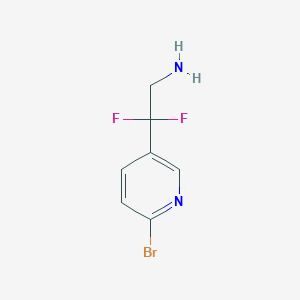


![(R)-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13560264.png)
![6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B13560276.png)

